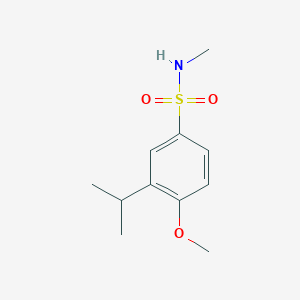![molecular formula C21H26N2O2 B5696642 2-(3-methylphenoxy)-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide](/img/structure/B5696642.png)
2-(3-methylphenoxy)-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenoxy)-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes a phenoxy group, a piperidinyl group, and an acetamide moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3-methylphenoxyacetic acid: This involves the reaction of 3-methylphenol with chloroacetic acid in the presence of a base like sodium hydroxide.
Synthesis of N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide: This step involves the reaction of 4-(4-methylpiperidin-1-yl)aniline with acetic anhydride.
Coupling Reaction: The final step involves the coupling of 3-methylphenoxyacetic acid with N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(3-methylphenoxy)-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide moiety can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
2-(3-methylphenoxy)-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of 2-(3-methylphenoxy)-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
2-(3-methylphenoxy)-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide: shares structural similarities with other phenoxyacetamide derivatives and piperidinyl compounds.
2-(4-methylphenoxy)-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide: A similar compound with a different substitution pattern on the phenoxy group.
N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide: Lacks the phenoxy group but retains the piperidinyl and acetamide moieties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-(3-methylphenoxy)-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-10-12-23(13-11-16)19-8-6-18(7-9-19)22-21(24)15-25-20-5-3-4-17(2)14-20/h3-9,14,16H,10-13,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJHHMOBTLHSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE](/img/structure/B5696560.png)
![1'-(3-phenoxypropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5696566.png)

![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B5696581.png)
![2-amino-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5696583.png)
![1-[2-(4-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5696585.png)

![N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B5696602.png)
![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(3,5-dimethylphenoxy)acetyl]oxime](/img/structure/B5696610.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5696615.png)



![N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-IODOPHENYL)THIOUREA](/img/structure/B5696670.png)
